molecular formula C18H17ClN2O3 B2717671 4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921523-13-9

4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2717671
CAS No.: 921523-13-9
M. Wt: 344.8
InChI Key: LOYFFTGIAYJNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a heterocyclic compound featuring a benzoxazepin core fused with a benzo ring. The molecule includes a chloro-substituted benzamide group at position 7 and a 3,3-dimethyl-4-oxo moiety on the oxazepine ring. This structural complexity confers unique physicochemical properties, such as distinct solubility, stability, and receptor-binding profiles. The compound’s design likely targets enzymatic or receptor-based pathways, given the prevalence of benzoxazepine derivatives in medicinal chemistry for modulating kinases, GPCRs, or proteases .

Properties

IUPAC Name

4-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-18(2)10-24-15-8-7-13(9-14(15)21-17(18)23)20-16(22)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYFFTGIAYJNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antibacterial effects, and other pharmacological aspects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18ClN3O2
  • Molecular Weight : 335.80 g/mol

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) 60-cell line screening protocol. The results indicated that at a concentration of 10 µM:

Compound Mean Growth (%) Most Sensitive Cell Line(s)
This compound104.68RPMI-8226 (92.48%), CCRF-CEM (92.77%)

The compound demonstrated a low level of anticancer activity with tumor growth inhibition ranging from 92.48% to 126.61% across various cell lines .

Antibacterial Activity

In addition to its anticancer properties, the compound has been investigated for antibacterial activity. The emergence of bacterial resistance necessitates the discovery of new antibacterial agents. Preliminary studies suggest that derivatives related to this compound may exhibit significant antibacterial effects against resistant strains. However, specific data on the compound's direct antibacterial efficacy remain limited and warrant further investigation .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. It is hypothesized that the oxazepin and benzamide moieties may interact with specific cellular targets involved in cancer cell proliferation and bacterial survival pathways.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of similar compounds within the oxazepin family:

  • Synthesis Methodology : Various synthetic routes have been explored to obtain derivatives with improved biological profiles. For instance, modifications in substituents on the oxazepin ring have shown enhanced anticancer activity in preliminary assays.
  • Comparative Studies : Comparative analyses with structurally related compounds indicate that slight changes in molecular structure can significantly impact biological activity. For example, altering the chlorine substituent position or introducing additional functional groups may enhance efficacy against specific cancer types or bacterial strains.

Comparison with Similar Compounds

Lumping Strategy Considerations

’s lumping strategy groups compounds with shared core structures. However, the target compound’s unique substituents (chloro, dimethyl) may exclude it from being lumped with simpler benzoxazepines, necessitating individual profiling in pharmacokinetic studies.

Q & A

Q. What are the core structural features of this compound, and how do they influence its reactivity?

The compound features a benzo[b][1,4]oxazepine core with a 4-chlorobenzamide substituent and two methyl groups at the 3,3-positions. The oxazepine ring’s rigidity and the electron-withdrawing chloro group enhance electrophilic reactivity, enabling participation in substitution or coupling reactions. Key characterization techniques include:

  • NMR spectroscopy (1H/13C) to confirm the oxazepine ring and substituent positions.
  • X-ray crystallography to resolve stereochemical details .

Q. What is a standard synthetic route for this compound, and what are common yield-limiting steps?

Synthesis involves:

  • Step 1 : Cyclization of precursors (e.g., amino alcohols) under acidic conditions to form the oxazepine ring.
  • Step 2 : Benzamide coupling via EDC/HOBt-mediated amidation. Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous solvents (e.g., DMF). Impurities often arise from incomplete cyclization; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in kinase inhibition assays (e.g., IC50 values) may arise from variations in:

  • Assay conditions (e.g., ATP concentration, buffer pH).
  • Protein isoform specificity (e.g., RIP1 vs. RIP2 kinases). Methodological approach :
  • Replicate assays using standardized protocols (e.g., ADP-Glo™ Kinase Assay).
  • Validate target engagement via cellular thermal shift assays (CETSA) .

Q. What strategies optimize the synthesis of derivatives with enhanced metabolic stability?

  • Structural modifications : Introduce trifluoromethyl (-CF3) or methoxy (-OCH3) groups to reduce cytochrome P450-mediated oxidation.
  • Synthetic methodology : Use continuous flow chemistry to improve reaction reproducibility and scalability.
  • Analytical validation : Assess metabolic stability using human liver microsome (HLM) assays and LC-MS/MS metabolite profiling .

Q. How can computational methods guide the design of selective kinase inhibitors based on this scaffold?

  • Molecular docking : Screen against kinase homology models (e.g., using AutoDock Vina) to prioritize substituents with favorable binding poses.
  • MD simulations : Analyze binding pocket flexibility (e.g., RMSD plots) over 100-ns trajectories to identify stable interactions.
  • SAR tables : Corclude substituent effects on activity (example below):
Substituent PositionGroupIC50 (RIP1 Kinase)Selectivity (RIP1 vs. RIP2)
R1 (Benzamide)-Cl12 nM10-fold
R1 (Benzamide)-CF38 nM25-fold
R2 (Oxazepine)-OCH315 nM5-fold
Data derived from analogs in .

Methodological Guidance

Q. What analytical techniques are critical for confirming compound purity and stability?

  • HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/water) to detect impurities (<0.5% threshold).
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How to design experiments assessing the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

  • In vivo PK : Administer IV/PO doses in rodent models; collect plasma for LC-MS/MS analysis (calculate t1/2, Cmax, AUC).
  • PD correlation : Measure target modulation (e.g., phospho-protein levels via Western blot) at serial timepoints .

Data Conflict Resolution

Q. Why do different studies report varying synthetic yields, and how can this be addressed?

Yield discrepancies often stem from:

  • Reagent quality (e.g., anhydrous vs. hydrated catalysts).
  • Scale-up effects (e.g., inefficient heat transfer in batch reactors). Solution :
  • Use design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio).
  • Compare results with benchmarked data from peer-reviewed syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.